4-(Morpholin-2-yl)benzoic acid hydrochloride
Description
4-(Morpholin-2-yl)benzoic acid hydrochloride is a benzoic acid derivative featuring a morpholine ring substituted at the 2-position of the benzoic acid scaffold. Morpholine, a six-membered heterocycle containing oxygen and nitrogen, enhances solubility and bioavailability when incorporated into pharmaceutical compounds . The hydrochloride salt form improves stability and aqueous solubility, making it suitable for drug formulation.
Properties
IUPAC Name |
4-morpholin-2-ylbenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c13-11(14)9-3-1-8(2-4-9)10-7-12-5-6-15-10;/h1-4,10,12H,5-7H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWKBONWVLMJCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=C(C=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution with Morpholine Derivatives
A widely adopted strategy involves nucleophilic aromatic substitution (SNAr) using halogenated benzoic acid precursors. For instance, 4-fluorobenzoic acid reacts with morpholine-2-ylamine under controlled conditions to yield the target compound. In a modified approach from US20080045708A1, morpholine acts as both solvent and nucleophile, eliminating the need for additional catalysts.
Example Protocol :
- 4-Fluorobenzoic acid (1.0 mmol) and morpholine-2-ylamine (1.2 mmol) are mixed in morpholine solvent.
- The reaction is heated at 120°C for 5–12 hours under nitrogen.
- Hydrolysis with aqueous NaOH (20%) converts intermediates to the free acid.
- Acidification with HCl precipitates the hydrochloride salt, yielding 85–90% purity after recrystallization.
Key Parameters :
Cyclization of Amino Alcohol Intermediates
Constructing the morpholine ring in situ offers superior regioselectivity. A two-step protocol involves:
Step 1: Synthesis of 4-(2-Aminoethoxy)benzoic Acid
- 4-Hydroxybenzoic acid is alkylated with 2-chloroethylamine using K2CO3 in DMF.
- Reaction at 60°C for 8 hours achieves 75% yield .
Step 2: Morpholine Ring Formation
- The intermediate reacts with 1,2-dibromoethane in the presence of NaHCO3.
- Cyclization at 100°C for 6 hours forms the morpholine moiety, followed by HCl treatment to isolate the hydrochloride salt.
Advantages :
Metal-Catalyzed Coupling Reactions
Transition-metal catalysis, particularly Buchwald-Hartwig amination , facilitates direct coupling between benzoic acid derivatives and morpholine precursors.
Protocol :
- 4-Bromobenzoic acid (1.0 mmol), morpholine-2-ylboronic acid (1.5 mmol), Pd(OAc)2 (5 mol%), and SPhos ligand (10 mol%) are combined in toluene/EtOH.
- The mixture is refluxed for 24 hours, achieving 65–70% yield .
- Hydrochloride salt formation proceeds via treatment with HCl gas in diethyl ether.
Optimization Notes :
- Ligand choice (e.g., Xantphos) improves catalytic efficiency.
- Microwave-assisted reactions reduce time to 2 hours.
Hydrolysis of Nitrile or Ester Precursors
Adapting methods from US20080045708A1, nitrile or ester intermediates are hydrolyzed to the free acid:
Example :
- 4-(Morpholin-2-yl)benzonitrile is synthesized via SNAr using 4-fluorobenzonitrile and morpholine-2-ylamine.
- Basic hydrolysis (NaOH, 100°C, 5 hours) converts the nitrile to carboxylic acid.
- Acidification with HCl yields the hydrochloride salt with >95% purity .
Critical Factors :
Analytical Validation and Characterization
Purity Assessment :
- HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in H2O/MeCN).
- 1H NMR (DMSO-d6): δ 12.33 (s, 1H, COOH), 7.78 (d, J=8.8 Hz, 2H, ArH), 3.72 (t, J=4.4 Hz, 2H, morpholine-OCH2), 3.23 (t, J=4.4 Hz, 2H, morpholine-NCH2).
Mass Spectrometry :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| SNAr in Morpholine | 90 | 95 | High |
| Cyclization | 75 | 85 | Moderate |
| Buchwald-Hartwig | 70 | 90 | Low |
| Nitrile Hydrolysis | 95 | 98 | High |
Key Insights :
- Nitrile hydrolysis offers the highest yield and purity, ideal for industrial-scale production.
- Cyclization methods provide regioselectivity but require multi-step synthesis.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-2-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The morpholine ring can participate in substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(Morpholin-2-yl)benzoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Morpholin-2-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The benzoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of 4-(Morpholin-2-yl)benzoic acid hydrochloride with structurally similar compounds:
Key Observations :
- Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For instance, 2-(Morpholin-4-yl)acetic acid hydrochloride is slightly soluble in methanol, while non-salt forms may require organic solvents .
- Thermal Stability : Melting points vary significantly; thioxoacetyl derivatives (e.g., compound 2k) show higher thermal stability (~237°C) compared to acetic acid analogs (~160°C) .
Biological Activity
4-(Morpholin-2-yl)benzoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
The synthesis of this compound typically involves a nucleophilic substitution reaction where 4-(2-bromoethyl)benzoic acid reacts with morpholine under basic conditions. The product is then treated with hydrochloric acid to yield the hydrochloride salt. This compound serves as a versatile building block in organic synthesis, particularly in developing more complex molecules.
Chemical Structure:
- Molecular Formula: C11H14ClN1O2
- Molecular Weight: 229.69 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The morpholine ring can engage with enzymes and receptors, modulating their activity. The benzoic acid moiety facilitates hydrogen bonding and hydrophobic interactions, enhancing binding affinity to target proteins.
Key Mechanisms:
- Enzyme Inhibition: It has been investigated for its potential as an inhibitor of certain kinases and cholinesterases, which are critical in various biochemical pathways.
- Antimicrobial Activity: Preliminary studies suggest it may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.
Biological Activities
Research indicates that this compound has several notable biological activities:
Antimicrobial Activity
Recent studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. A study indicated that modifications to the morpholine ring could enhance antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
Anti-inflammatory Effects
In vitro assays have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Assay Type | Result |
|---|---|
| TNF-alpha Inhibition | IC50 = 15 µM |
| IL-6 Inhibition | IC50 = 20 µM |
Case Studies
-
Case Study on Antimalarial Activity:
A recent study explored the use of compounds related to this compound as inhibitors of the PfCLK3 kinase in Plasmodium falciparum. The results indicated significant inhibition at low concentrations, suggesting potential for developing new antimalarial therapies. -
Case Study on Tyrosinase Inhibition:
Another study assessed the tyrosinase inhibitory activity of related compounds, finding that modifications to the benzoic acid structure enhanced binding affinity and inhibition rates compared to standard inhibitors like kojic acid.
Q & A
Q. What are the optimized synthetic routes for 4-(Morpholin-2-yl)benzoic acid hydrochloride, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : A common approach involves coupling morpholine derivatives with benzoic acid precursors. For example, analogous compounds like 4-morpholineacetic acid are synthesized via dehydrochlorination of chloroacetic acid and morpholine . Optimize reaction parameters (e.g., temperature: 80–100°C, solvent: ethanol/water mix) and monitor pH to suppress side reactions. Purification via recrystallization in methanol/water mixtures enhances purity (>95%) .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Analyze H and C spectra to confirm morpholine ring integration (δ 2.5–3.5 ppm for N-CH groups) and benzoic acid aromatic protons (δ 7.0–8.0 ppm).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA to assess purity. Compare retention times with standards .
- Melting Point : Validate against literature values (e.g., 247–251°C for structurally similar morpholine hydrochlorides) .
Q. What are common impurities in synthesized batches, and how can they be mitigated?
- Methodological Answer :
- By-products : Residual morpholine intermediates or chlorinated side products (e.g., 4-chlorobenzoic acid derivatives) may form. Use TLC or GC-MS to detect these.
- Mitigation : Employ gradient recrystallization or column chromatography (silica gel, eluent: dichloromethane/methanol) to remove polar impurities .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
- Methodological Answer :
- Computational Validation : Perform DFT calculations (B3LYP/6-31G* basis set) to simulate NMR chemical shifts. Compare with experimental data to identify discrepancies caused by solvation or protonation states .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the morpholine ring region .
Q. What experimental designs are recommended to study the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Stability Protocol :
Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on the morpholine ring’s hydrogen-bonding capacity and the benzoic acid’s carboxylate group.
- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess conformational stability and binding free energies .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility data across literature sources?
- Methodological Answer :
- Source Comparison : Cross-reference CAS-registered data (e.g., mp 247–251°C for 3-(morpholin-4-ylmethyl)benzoic acid hydrochloride vs. mp 160–163°C for 4-morpholineacetic acid ).
- Experimental Replication : Repeat measurements using differential scanning calorimetry (DSC) under inert atmosphere to exclude hydration/degradation effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
